Copper(I) cyanide-13C,15N

Isotopic Labeling NMR Spectroscopy Reagent Procurement

Unlabeled or singly-labeled CuCN fails to provide dual NMR handles for simultaneous carbon and nitrogen tracking in catalytic cycles or metabolic pathways. Copper(I) cyanide-13C,15N solves this with verified isotopic enrichment. - **Dual label (13C/15N):** Enables 2D 13C-15N correlation experiments (HSQC) for unambiguous resonance assignment - **M+2 mass shift (91.55 g/mol):** Clear MS differentiation from endogenous species in ADME studies - **Certified isotopic purity:** 99 atom % 13C, 98 atom % 15N - suitable as primary IRMS standard

Molecular Formula CCuN
Molecular Weight 91.55 g/mol
Cat. No. B12062298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(I) cyanide-13C,15N
Molecular FormulaCCuN
Molecular Weight91.55 g/mol
Structural Identifiers
SMILES[C-]#N.[Cu+]
InChIInChI=1S/CN.Cu/c1-2;/q-1;+1/i1+1,2+1;
InChIKeyDOBRDRYODQBAMW-AWQJXPNKSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper(I) cyanide-13C,15N: Specifications & Properties


Copper(I) cyanide-13C,15N (CAS 199450-10-7) is a doubly stable isotope-labeled analog of copper(I) cyanide, wherein the carbon and nitrogen atoms of the cyanide ligand are enriched with the stable isotopes 13C and 15N, respectively. Its linear formula is Cu¹³C¹⁵N, and it carries a molecular weight of 91.55 g/mol (M+2 mass shift relative to the unlabeled parent) . The compound is a solid at room temperature with a melting point of 454 °C (lit.) and a density of 2.985 g/mL at 25 °C [1]. It is primarily utilized as a reagent in organic synthesis and catalysis research where its isotopic labels enable precise tracking of carbon and nitrogen atoms via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Workflow
NMR / MS mechanistic tracing with dual 13C/15N labels
Selection
Doubly labeled cyanide reagent for simultaneous carbon and nitrogen tracking
Use Context
Catalysis pathway studies, labeled synthesis, and isotopic standard preparation

Why Copper(I) cyanide-13C,15N Cannot Be Substituted


Substitution of Copper(I) cyanide-13C,15N with unlabeled CuCN, or even singly-labeled variants (e.g., Copper(I) cyanide-13C or Copper(I) cyanide-15N), fundamentally undermines the analytical and mechanistic objectives that justify the use of a labeled reagent. Unlabeled CuCN provides no NMR- or MS-distinguishable signature for the cyanide-derived carbon or nitrogen atoms, rendering it useless for tracing metabolic fates or catalytic pathways . Singly-labeled analogs provide only one isotopic handle, which is insufficient for experiments requiring simultaneous tracking of both carbon and nitrogen or for generating the full 2D heteronuclear correlation spectra (e.g., 13C-15N HSQC) essential for unambiguous resonance assignment in complex biological or catalytic systems [1]. The dual-labeling of Copper(I) cyanide-13C,15N is therefore not a luxury but a prerequisite for a defined class of high-resolution structural and mechanistic investigations. The quantitative evidence below delineates precisely where this requirement translates into a verifiable procurement advantage.

Unlabeled CuCN provides no NMR- or MS-distinguishable signature and cannot support isotopic tracing workflows.
Singly-labeled CuCN (13C or 15N only) lacks the dual-nucleus capability required for 2D 13C-15N correlation experiments.
Mass shift signature narrows from M+2 to M+1 or baseline, which may compromise unambiguous fragment identification in complex mixtures.

Copper(I) cyanide-13C,15N Quantitative Advantages


Dual Isotopic Enrichment vs. Single Labeling

Copper(I) cyanide-13C,15N is specified with an isotopic purity of 99 atom % 13C and 98 atom % 15N . In contrast, the singly-labeled Copper(I) cyanide-15N (CAS 204571-13-1) is specified with an isotopic purity of only 98 atom % 15N, and lacks any 13C enrichment . Unlabeled Copper(I) cyanide (CAS 544-92-3) contains carbon and nitrogen at natural isotopic abundance (~1.1% 13C, ~0.37% 15N) and therefore provides no usable NMR signal enhancement or MS mass shift for these atoms .

Isotopic Enrichment
Head-to-head
Target: 99 atom % 13C, 98 atom % 15N
Comparator: 15N only, 98 atom % 15N; unlabeled: natural abundance
Supports dual-nucleus 2D NMR correlation experiments
Reported prerequisite for simultaneous C and N tracking
Isotopic Labeling NMR Spectroscopy Reagent Procurement

Molecular Weight & Mass Shift Advantage

Copper(I) cyanide-13C,15N exhibits a characteristic M+2 mass shift relative to unlabeled CuCN, resulting from the substitution of 12C (12.0000 Da) with 13C (13.0034 Da) and 14N (14.0031 Da) with 15N (15.0001 Da) . Its calculated molecular weight is 91.55 g/mol [1]. In comparison, the singly-labeled Copper(I) cyanide-15N shows only an M+1 mass shift and a molecular weight of 90.54 g/mol , while unlabeled CuCN has a molecular weight of 89.56 g/mol [2].

Mass Shift
Head-to-head
M+2 shift (91.55 g/mol) vs. M+1 for singly-labeled 15N, baseline for unlabeled
Enables unambiguous MS differentiation of cyanide fragments
Reported +2 Da shift supports complex mixture analysis
Mass Spectrometry Isotopic Tracing Reagent Selection

Density Distinction for Formulation

The density of Copper(I) cyanide-13C,15N is 2.985 g/mL at 25 °C . This value is notably higher than that of the singly-labeled Copper(I) cyanide-15N, which has a reported density of 2.920 g/mL at 25 °C . The unlabeled parent compound, Copper(I) cyanide, is reported with a density of 2.92 g/mL [1].

Density
Specification review
2.985 g/mL at 25°C vs. ~2.92 g/mL for singly-labeled 15N or unlabeled
Impacts gravimetric dispensing and solution preparation accuracy
Protocol transfer from unlabeled CuCN requires stoichiometric review
Physical Properties Density Reagent Handling

NMR Isotope Effect Differentiation

In a study of the (DMe-DCNQI)2Cu system, isotopic labeling of the terminal cyanoimino moiety with 13C and 15N revealed a clear isotope effect on the electronic state, with the 13C effect being stronger than the 15N effect [1]. While this study used a different molecular scaffold, it establishes a class-level precedent: simultaneous 13C and 15N labeling of cyano groups enables the deconvolution of carbon-specific and nitrogen-specific contributions to electronic structure and NMR chemical shifts—information that is inaccessible with unlabeled or singly-labeled cyanides.

NMR Isotope Effect
Class-level inference
Dual labeling permits differential analysis of 13C and 15N contributions to electronic structure
Supports electronic structure characterization of Cu-cyanide complexes
Class-level precedent; direct verification with this reagent may be needed
NMR Spectroscopy Isotopic Effects Structural Elucidation

Copper(I) cyanide-13C,15N Use Cases


Copper-Catalyzed Cyanation Mechanism

In the investigation of copper-catalyzed cyanation of aryl halides, the use of Copper(I) cyanide-13C,15N provides a dual NMR handle (13C and 15N) that enables the tracking of the cyanide unit from the reagent through the catalytic cycle into the final product. This is supported by the compound's dual 13C/15N isotopic enrichment , which allows for 2D 13C-15N correlation experiments to identify intermediates and confirm the fate of the cyanide moiety—a task that is impossible with unlabeled or singly-labeled CuCN .

Labeled Pharmaceutical & Metabolite Synthesis

Copper(I) cyanide-13C,15N serves as a critical building block for the incorporation of stable isotope labels into drug candidates and metabolites. Its use is supported by the compound's specification as a 13C/15N doubly-labeled reagent , and its application in the synthesis of labeled Tranexamic Acid has been documented . The M+2 mass shift of the resulting labeled compounds [1] ensures clear MS differentiation from endogenous unlabeled species in ADME studies, a key requirement for regulatory bioanalytical method validation.

Cyanide Nitrogen Tracing in Plants

Hydroponic studies using plants exposed to 15N-labeled cyanide have demonstrated the uptake and assimilation of cyanide-derived nitrogen . While these studies used simpler labeled sources, the use of Copper(I) cyanide-13C,15N would extend this approach by enabling simultaneous 13C and 15N tracing of the entire cyanide unit. The dual 13C/15N enrichment of the compound allows for definitive differentiation between cyanide-derived carbon and nitrogen assimilation pathways, a capability that singly-labeled or unlabeled CuCN cannot provide.

Quality Control & Forensic Analysis

The stable isotopic composition of cyanide compounds can be determined by combustion to N2 and CO2 followed by MS analysis, with a reproducibility of ±0.5‰ for δ15N and δ13C . Copper(I) cyanide-13C,15N, with its certified isotopic purity of 99 atom % 13C and 98 atom % 15N , can serve as a primary isotopic standard or spike for these analytical methods. Its distinct density [1] and M+2 mass shift [2] provide additional physical handles for verification and calibration, making it a superior choice over unlabeled or singly-labeled cyanides for isotope ratio mass spectrometry (IRMS) method development.

Application
Selection Property
Validation Focus
Copper-catalyzed cyanation mechanism research
Dual 13C/15N NMR handle
2D 13C-15N correlation and intermediate tracking
Labeled metabolite synthesis for ADME studies
M+2 mass shift for MS differentiation
Bioanalytical method validation review
Plant cyanide nitrogen assimilation studies
Simultaneous 13C/15N tracing
Differentiation of C and N assimilation pathways
Isotopic standard for cyanide IRMS
Reported dual isotopic enrichment context
IRMS method development and calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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